N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine
Description
N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine (CAS: 1353987-43-5) is a pyrimidine derivative with a cyclopropyl group at the N4 position and dimethyl substituents at the N6 position. Its molecular formula is C9H14N4 (MW: 178.23 g/mol), and it is typically provided with a purity ≥95% . This compound is of interest in medicinal chemistry due to the cyclopropyl group's role as a bioisostere, which can enhance metabolic stability and modulate electronic properties compared to linear alkyl chains .
Properties
IUPAC Name |
6-N-cyclopropyl-4-N,4-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)9-5-8(10-6-11-9)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHGJCZPPUMVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents for substitution include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: aqueous or organic solvent, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions: organic solvent, low temperature (0-25°C).
Substitution: Halogens, alkylating agents; reaction conditions: organic solvent, room temperature to 100°C.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-dione, while reduction may produce this compound derivatives with altered substituents.
Scientific Research Applications
N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is also used in the formulation of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Cyclopropyl vs. Butyl (N4): The cyclopropyl group in the target compound reduces steric hindrance compared to the bulkier butyl group in the analog from . This difference may influence solubility, with the cyclopropyl derivative having lower lipophilicity (logP ~1.8 vs. ~2.5 for the butyl analog) .
- Dimethyl vs.
Biological Activity
N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14N4
- Molecular Weight : 194.25 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring with a cyclopropyl group at the N4 position and two dimethyl groups at the N6 position. These structural characteristics significantly influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : The compound shows cytotoxic effects against various cancer cell lines.
- Antiangiogenic Activity : It inhibits the formation of new blood vessels, which is critical in cancer progression.
- Antiviral Potential : Preliminary studies suggest activity against certain viral infections.
Anticancer Activity
In vitro studies have demonstrated that this compound has significant cytotoxic effects on multiple cancer cell lines. The mechanism of action primarily involves apoptosis induction and cell cycle arrest.
Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 1.93 | Apoptosis induction |
| U-937 (monocytic leukemia) | 2.84 | Cell cycle arrest |
| CEM (T acute lymphoblastic) | 0.48 | Apoptosis and proliferation inhibition |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Antiangiogenic Properties
This compound exhibits significant antiangiogenic activity. This property is crucial for cancer therapy since tumors rely on angiogenesis for growth and metastasis.
Research Findings
A study reported that this compound effectively inhibits endothelial cell proliferation, a key process in angiogenesis. This inhibition can potentially limit tumor growth and spread, making it a valuable agent in oncology.
Antiviral Activity
Preliminary evaluations have indicated that this compound may possess antiviral properties. It has been tested against human immunodeficiency virus type 1 (HIV-1) and herpes simplex virus type 1 (HSV-1), showing moderate activity compared to other compounds in its class .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N4-Methyl-N6,N6-dimethylpyrimidine-4,6-diamine | Methyl group instead of cyclopropyl | Antitumor activity |
| N4-Ethyl-N6,N6-dimethylpyrimidine-4,6-diamine | Ethyl group at N4 position | Potential antiviral properties |
| 2-Amino-5-cyclopropylpyrimidin-4(3H)-one | Different functional groups on pyrimidine ring | Antiviral and antibacterial activities |
The unique cyclopropyl substitution enhances its biological profile compared to these similar compounds, particularly regarding immunomodulatory effects and specific receptor interactions.
Case Studies and Research Findings
Several significant studies have evaluated the biological activity of this compound:
- Study on Antiangiogenic Effects : Derivatives of pyrimidines, including this compound, exhibited significant antiangiogenic properties.
- Cytotoxicity Evaluation : In vitro tests indicated effective inhibition of cell proliferation across multiple cancer cell lines.
- Comparative Analysis : Compared with other pyrimidine derivatives, this compound demonstrated superior activity against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
